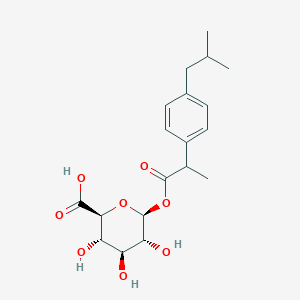
3,5,6-Trichloro-2-pyridinol glucuronide
Übersicht
Beschreibung
3,5,6-Trichloro-2-pyridinol glucuronide is a chemical compound with the molecular formula C11H10Cl3NO7. It is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr. This compound is significant in the study of pesticide metabolism and detoxification processes.
Wirkmechanismus
Target of Action
3,5,6-Trichloro-2-pyridinol glucuronide is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr . The primary target of this compound is the nervous system, specifically the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system as it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
The compound acts by inhibiting the activity of acetylcholinesterase . When the enzyme is inhibited, it leads to an excess of acetylcholine in the synapse . This excess acetylcholine causes overstimulation of the neuronal cells, leading to neurotoxicity .
Biochemical Pathways
The compound affects the biochemical pathway involving acetylcholine. By inhibiting acetylcholinesterase, it disrupts the normal function of the nervous system . The degradation of this compound involves two possible pathways: the hydrolytic-oxidative dechlorination pathway and the denitrification pathway .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly metabolized after administration . The formation of this compound from chlorpyrifos at lower doses is slower than at higher doses, potentially due to differences in plasma protein binding to chlorpyrifos . The compound’s concentration in saliva is highly correlated to the amount of unbound compound in plasma .
Result of Action
The result of the compound’s action is neurotoxicity, which can lead to hyperactivity, muscle spasms, paralysis, respiratory failure, and even death . The compound is more toxic than its parent compounds, the insecticide chlorpyrifos and the herbicide triclopyr .
Action Environment
The action of this compound is influenced by environmental factors. The compound is more water-soluble than its parent compounds, which leads to high mobility causing contamination in soils and aquatic environments . It is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency (EPA) due to its high solubility in water and long half-life .
Biochemische Analyse
Biochemical Properties
Studies on its parent compound, TCP, suggest that it interacts with various enzymes and proteins . For instance, a strain of Micrococcus luteus has been found to degrade TCP, suggesting potential interactions with microbial enzymes
Cellular Effects
The cellular effects of 3,5,6-Trichloro-2-pyridinol glucuronide are currently unknown. Tcp, its parent compound, has been shown to have significant effects on cells. For instance, TCP has been found to be toxic to various types of cells, including bacterial cells
Molecular Mechanism
Studies on TCP suggest that it undergoes biodegradation through both hydrolytic-oxidative dechlorination and denitrification pathways
Temporal Effects in Laboratory Settings
Studies on TCP suggest that it can be degraded by certain bacteria, indicating potential changes in its effects over time
Dosage Effects in Animal Models
Studies on TCP suggest that it has toxic effects in animals
Metabolic Pathways
Studies on TCP suggest that it undergoes biodegradation through both hydrolytic-oxidative dechlorination and denitrification pathways
Transport and Distribution
Studies on TCP suggest that it has high water solubility, which could influence its transport and distribution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trichloro-2-pyridinol glucuronide typically involves the glucuronidation of 3,5,6-Trichloro-2-pyridinol. This process can be achieved through enzymatic reactions using glucuronosyltransferases, which transfer glucuronic acid from uridine diphosphate glucuronic acid to the hydroxyl group of 3,5,6-Trichloro-2-pyridinol .
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes where specific strains of bacteria or fungi are used to catalyze the glucuronidation reaction. The optimal conditions for these reactions include a temperature of around 35°C and a neutral pH .
Analyse Chemischer Reaktionen
Types of Reactions
3,5,6-Trichloro-2-pyridinol glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the compound, potentially leading to the formation of chlorinated pyridinol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions of the pyridinol ring.
Major Products
The major products formed from these reactions include 3,5,6-Trichloro-2-pyridinol and its various oxidized or substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3,5,6-Trichloro-2-pyridinol glucuronide is widely used in scientific research to study the metabolism and elimination of pesticides such as chlorpyrifos. It serves as a biomarker to assess exposure levels and evaluate the efficacy of detoxification processes. Additionally, it is used in environmental studies to understand the degradation pathways of chlorinated pesticides and their impact on ecosystems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5,6-Trichloro-2-pyridinol: The parent compound of 3,5,6-Trichloro-2-pyridinol glucuronide, which is a metabolite of chlorpyrifos and triclopyr.
Triclopyr: An herbicide that degrades into 3,5,6-Trichloro-2-pyridinol.
Chlorpyrifos: An insecticide that also degrades into 3,5,6-Trichloro-2-pyridinol
Uniqueness
This compound is unique due to its role in the detoxification and excretion of chlorinated pyridinol compounds. Its formation through glucuronidation makes it more water-soluble, aiding in its elimination from biological systems .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,5,6-trichloropyridin-2-yl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3NO7/c12-2-1-3(13)9(15-8(2)14)22-11-6(18)4(16)5(17)7(21-11)10(19)20/h1,4-7,11,16-18H,(H,19,20)/t4-,5-,6+,7-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPKXSPRDJUGPJ-DEGUGSHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=C1Cl)Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207726 | |
| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58997-12-9 | |
| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



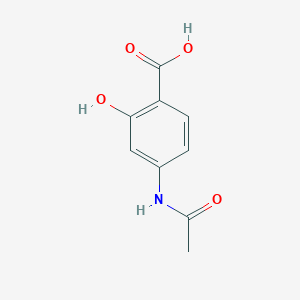

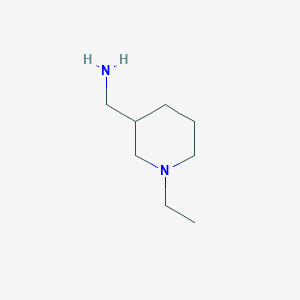
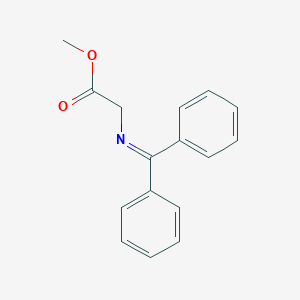
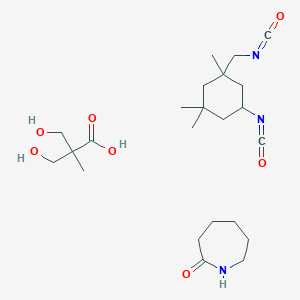


![2-(6-Methoxy-1H-benzo[d]imidazol-1-yl)ethanamine](/img/structure/B20689.png)

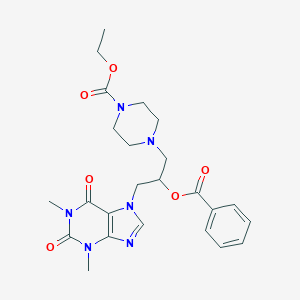
![2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5,15-dichloro-22-(3-chloro-4-hydroxyphenyl)-32,35,37-trihydroxy-19-[[2-(4-hydroxyphenyl)-2-(methylamino)acetyl]amino]-20,23,26,42,44-pentaoxo-18,48-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B20697.png)
![2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide](/img/structure/B20698.png)
